5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one: is a chemical compound with the molecular formula C8H6F2N2O and a molecular weight of 184.15 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological properties. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
The primary target of 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in regulating cell death and inflammation .
Mode of Action
This compound interacts with RIPK1 by binding to it with a high affinity . It potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction results in the inhibition of RIPK1, which in turn can protect cells from necroptosis .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway, a form of programmed cell death . By inhibiting RIPK1, this compound can prevent necroptosis and reduce inflammation .
Pharmacokinetics
The compound’s ability to bind to ripk1 with high affinity suggests that it may have good bioavailability .
Result of Action
The inhibition of RIPK1 by this compound can efficiently protect cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to possess various biological activities . They can interact with multiple receptors and are involved in a wide range of biochemical reactions .
Cellular Effects
Indole derivatives have been found to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,3-difluoro-2,3-dihydro-1H-indol-2-one with an amine source, such as ammonia or an amine derivative, under suitable conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules.
Biology: Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, making it a valuable candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- 3,3-Difluoro-2,3-dihydro-1H-indol-2-one
- 5-Amino-2,3-dihydro-1H-indol-2-one
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene-1-ylidene
Comparison: Compared to similar compounds, 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both amino and difluoro groups. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-3,3-difluoro-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWISVRCOFVMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(C(=O)N2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813424-17-8 |
Source
|
Record name | 5-amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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